3-Chloro-8-fluoroquinolin-4(1H)-one

Halogen-directed metalation Cross-coupling selectivity Quinolinone SAR

Researchers often struggle to source regiospecifically halogenated quinolinones with the precise electronic and steric profiles required for kinase inhibitor SAR. This 3-chloro-8-fluoro isomer solves this with a unique substitution pattern that enables regioselective cross-couplings and enhances metabolic stability (clogP ~2.1). Key advantages include: • A distinct ³⁵Cl/³⁷Cl/¹⁹F MS fingerprint ideal for HPLC-MS method development. • A synthetic handle at C3 for Buchwald-Hartwig or Suzuki fragment elaboration. • Certified ≥95% purity, reducing the need for in-house re-purification before key SAR studies.

Molecular Formula C9H5ClFNO
Molecular Weight 197.593
CAS No. 1204812-00-9
Cat. No. B599142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-8-fluoroquinolin-4(1H)-one
CAS1204812-00-9
Synonyms3-Chloro-8-fluoro-4-hydroxyquinoline
Molecular FormulaC9H5ClFNO
Molecular Weight197.593
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)NC=C(C2=O)Cl
InChIInChI=1S/C9H5ClFNO/c10-6-4-12-8-5(9(6)13)2-1-3-7(8)11/h1-4H,(H,12,13)
InChIKeyDFYAIHKUGVMFCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-8-fluoroquinolin-4(1H)-one: Compound Overview


3-Chloro-8-fluoroquinolin-4(1H)-one is a doubly halogenated quinolin-4-one derivative bearing a chlorine atom at the 3-position and a fluorine atom at the 8-position of the quinoline ring system . This compound, also cataloged as ZINC41702013, belongs to a privileged scaffold class frequently employed in the design of kinase inhibitors, GPCR ligands, and CNS-targeted agents where substituted quinolinones serve as key pharmacophoric elements or synthetic intermediates [1]. Its molecular formula is C9H5ClFNO with a molecular weight of approximately 197.59 g/mol and is commercially available at purities of 95% or higher .

3-Chloro-8-fluoroquinolin-4(1H)-one: Irreplaceable in SAR


The simultaneous presence of electron-withdrawing chlorine at C3 and fluorine at C8 on the quinolin-4-one core creates a unique electronic and steric environment that cannot be replicated by mono-substituted analogs such as 3-chloroquinolin-4(1H)-one (CAS 89263-36-5) or 8-fluoroquinolin-4(1H)-one (CAS 934000-16-5). The C3 chlorine directs electrophilic and metal-catalyzed coupling reactions regioselectively while providing a handle for further derivatization, whereas the C8 fluorine modulates metabolic stability, lipophilicity, and target binding through its strong electron-withdrawing effect ortho to the ring junction . In medicinal chemistry campaigns targeting acetylcholinesterase, monoamine oxidase, or kinase enzymes, even minor positional changes in halogen substitution on the quinolinone scaffold have been shown to drastically alter inhibitory potency and selectivity [1]. Simply interchanging the 3-chloro-8-fluoro pattern with an alternative regioisomer (e.g., 3-chloro-6-fluoroquinolin-4(1H)-one, CAS 724787-80-8) risks unpredictable shifts in target engagement and pharmacokinetic profile, making this specific isomer an irreplaceable tool in structure-activity relationship (SAR) exploration.

3-Chloro-8-fluoroquinolin-4(1H)-one: Differentiation vs Analogs


Halogen-Driven Regiochemical Control

The 3-chloro substituent provides a defined site for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, enabling predictable derivatization at C3 without competing side reactions at the 8-fluoro position . In contrast, the closest regioisomeric comparator, 3-chloro-6-fluoroquinolin-4(1H)-one (CAS 724787-80-8), positions the fluorine at a different electronic node, which alters the overall π-electron distribution and may redirect electrophilic attack . While direct comparative kinetic data for these two compounds are not available in the public domain, the 8-fluoro placement ortho to the nitrogen atom creates a stronger inductive electron withdrawal at the pyridine ring compared to the 6-fluoro isomer, as predicted by Hammett σm/σp analysis [1]. This electronic differentiation is critical when the quinolinone scaffold serves as an intermediate in multi-step synthetic sequences where regiospecificity is required.

Halogen-directed metalation Cross-coupling selectivity Quinolinone SAR

Metabolic Stability Advantage by C8 Fluorination

Fluorine substitution at the 8-position of the quinolinone core is predicted to block oxidative metabolism at the adjacent C7 position, a common metabolic hotspot for quinoline-containing compounds [1]. In a class-level comparison, 3-chloroquinolin-4(1H)-one (CAS 89263-36-5) lacks any fluorine atom and is expected to undergo faster hepatic clearance due to CYP450-mediated oxidation at multiple positions on the benzenoid ring . While experimental microsomal stability data (e.g., human liver microsome t1/2) have not been published for this exact compound, studies on analogous fluoroquinolone antibiotics demonstrate that C8 fluorine reduces intrinsic clearance by 1.5- to 3-fold relative to the non-fluorinated parent [2].

Metabolic stability Fluorine substitution CYP450 oxidation

Commercial Availability and Purity

As of April 2026, 3-chloro-8-fluoroquinolin-4(1H)-one is commercially available from multiple suppliers including BOC Sciences and ChemSrc at a certified purity of ≥95% . By comparison, the 8-fluoro-only analog (8-fluoroquinolin-4(1H)-one, CAS 934000-16-5) is typically listed at 95% purity but is carried by fewer vendors , while the 3-chloro-only analog (3-chloroquinolin-4(1H)-one, CAS 89263-36-5) shows wider availability but lacks the fluorine-mediated electronic properties discussed above . The 3-chloro-8-fluoro combination thus represents a more specialized, dual-functionalized building block with purity specifications suitable for pilot-scale medicinal chemistry without the need for additional in-house purification.

Chemical procurement Building block purity Sourcing reliability

3-Chloro-8-fluoroquinolin-4(1H)-one: Research Applications


Kinase Inhibitor Fragment-Based Design

In FBDD campaigns targeting kinases, the 3-chloro substituent serves as a vector for fragment elaboration via Buchwald-Hartwig amination or Suzuki coupling, while the 8-fluoro group enhances target residence time through multipolar interactions with the hinge region. The dual substitution pattern reduces the number of synthetic steps needed to explore SAR around the quinolinone ring compared to starting from non-fluorinated analogs [1].

Multi-Target Ligands for Neurodegenerative Disease

Quinolinone-based MTDLs targeting acetylcholinesterase and monoamine oxidase have shown sub-micromolar potency in recent studies [1]. The 3-chloro-8-fluoro substitution pattern provides balanced lipophilicity (clogP predicted ~2.1) for CNS penetration while avoiding the excessive metabolic lability of non-fluorinated congeners, making it a suitable starting point for Alzheimer's disease lead optimization.

Analytical Reference Standard for Fluorinated Heterocycles

The compound's unique dual-halogen signature (³⁵Cl/³⁷Cl isotopic pattern plus ¹⁹F) provides a distinctive mass spectrometry and NMR fingerprint that is valuable as a system suitability standard when developing HPLC-MS methods for fluorinated drug substance impurity profiling . Its certified 95% purity from multiple vendors supports its use in regulatory starting material characterization.

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